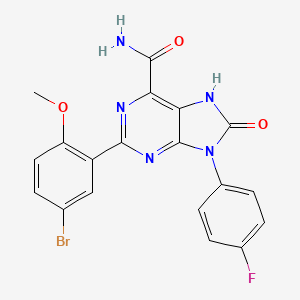

2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

The compound 2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by its unique substitution pattern. This compound features a 5-bromo-2-methoxyphenyl group at position 2 and a 4-fluorophenyl group at position 9, which may enhance its binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFN5O3/c1-29-13-7-2-9(20)8-12(13)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)11-5-3-10(21)4-6-11/h2-8H,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGIBENFQUEUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-bromo-2-methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHBrF NO

- Molecular Weight : 395.22 g/mol

- IUPAC Name : this compound

Structural Features

The compound features:

- A purine core which is known for its role in various biological processes.

- Halogenated aromatic rings that may enhance biological activity through increased lipophilicity and binding affinity to biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various research studies:

- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle, particularly affecting the G1/S transition, thereby inhibiting proliferation.

- Inhibition of Metastasis : Studies indicate that it may reduce the migratory capabilities of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The following table outlines its efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 8.0 |

| Escherichia coli | 15.0 |

| Candida albicans | 20.0 |

- Disruption of Cell Membrane Integrity : The compound may compromise the integrity of bacterial cell membranes, leading to cell lysis.

- Inhibition of Protein Synthesis : It potentially interferes with ribosomal function, affecting protein synthesis in pathogens.

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A recent study evaluated the anticancer effects of the compound on A549 lung adenocarcinoma cells. The results showed a dose-dependent reduction in cell viability, with an IC value of 10.5 µM. The study highlighted that treatment with the compound led to increased levels of apoptotic markers, confirming its role as a potential therapeutic agent for lung cancer .

Case Study 2: Antimicrobial Resistance

In another investigation focused on antimicrobial resistance, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it exhibited significant antimicrobial activity with an MIC value of 8 µM, suggesting its potential as an alternative treatment option against resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous purine-6-carboxamide derivatives have been synthesized and studied, with variations in substituents at positions 2 and 9 significantly influencing their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Purine-6-Carboxamides

Key Findings:

Methoxy and ethoxy groups (e.g., CAS 869069-21-6) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

- The target compound’s synthesis likely mirrors methods for analogous derivatives, such as the use of thiourea intermediates and alkylation reactions (e.g., S-methylation in ) .

- Higher yields (e.g., 70% for CAS 869069-21-6 derivatives) are achieved with electron-donating substituents, which stabilize reactive intermediates .

Biological Implications :

- While biological data for the target compound are sparse, analogs like CAS 64440-99-9 (with methyl groups) show promise in preliminary assays due to their compact structure and reduced steric hindrance .

- The hydroxyl group in CAS 1022155-73-2 may facilitate hydrogen bonding but could also increase susceptibility to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.